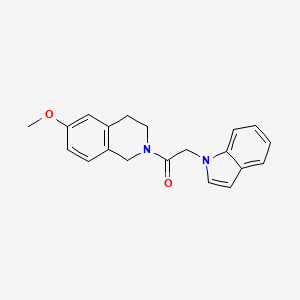

2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-isoquinoline derivatives, which have been shown to possess a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthetic Strategies and Chemical Interactions

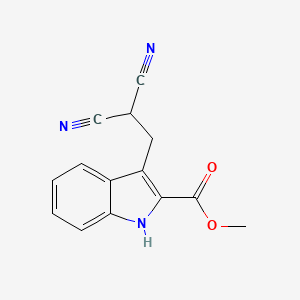

The chemical compound 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is involved in various synthetic strategies and chemical interactions, contributing to the advancement of organic chemistry. For instance, the convergent construction of 1,4-dihydropyridine scaffold containing indole fragment highlights an efficient synthetic strategy, enabling the facile synthesis of indol-3-yl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, and indol-3-yl-1,4-dihydropyridine derivatives. This process underscores the significance of atom-economy and provides an easy purification route for the desired products (Chen, Xu, Liu, & Ji, 2011).

Advanced Material Synthesis

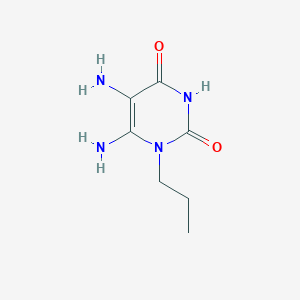

In the realm of advanced material synthesis, the work on weak interactions in barbituric acid derivatives unveils the formation of unusually steady intermolecular organic "sandwich" complexes. These complexes are stabilized by weak C-H…n (O-C) hydrogen bonds and π–π stacking interactions, showcasing the intricate interplay between different types of molecular interactions and their influence on the structural configuration of organic compounds (Khrustalev, Krasnov, & Timofeeva, 2008).

Catalytic Transformations and Protective Group Chemistry

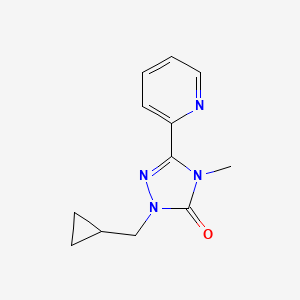

The development of catalytic transformations and the exploration of protective group chemistry are further exemplified in the synthesis of indoloisoquinolinones via Pd(II)-catalyzed intramolecular diamination of alkynes. This approach highlights the utility of the 2-(methoxycarbonyl)ethyl group as a removable N-protecting group, demonstrating its versatility in facilitating complex molecular architectures and transformations (Ha, Yao, Wang, & Zhu, 2015).

Pharmacological Investigations

On the pharmacological front, the discovery of an 8-methoxytetrahydroisoquinoline derivative as an orally active N-type calcium channel blocker for neuropathic pain without CYP inhibition liability illustrates the compound's potential therapeutic applications. This research underscores the importance of structural modifications in enhancing pharmacological profiles and reducing adverse effects, contributing to the development of safer and more effective medications (Ogiyama et al., 2015).

Eigenschaften

IUPAC Name |

2-indol-1-yl-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-24-18-7-6-17-13-22(11-9-16(17)12-18)20(23)14-21-10-8-15-4-2-3-5-19(15)21/h2-8,10,12H,9,11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHIIXOOOLSHSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)C(=O)CN3C=CC4=CC=CC=C43)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2737719.png)

![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide](/img/structure/B2737721.png)

![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2737722.png)

![1-[[1,3-Dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2737724.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2737734.png)

![9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2737742.png)